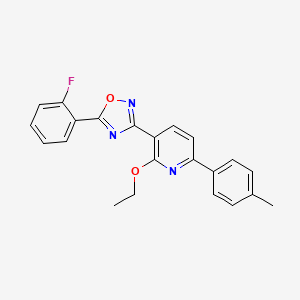
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide, also known as HM-3, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. HM-3 is a small molecule that has been synthesized and studied for its potential use as an anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules, and to inhibit the activity of certain signaling pathways that are involved in cancer growth.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has a number of biochemical and physiological effects. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in animal models. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide in lab experiments include its well-defined chemical structure, its high purity, and its potential therapeutic properties. However, the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are a number of future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide. One area of research is the development of new drugs based on the structure of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide that have improved solubility and lower toxicity. Another area of research is the investigation of the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide and its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research is needed to determine the optimal dose and dosing schedule for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide in order to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and sodium borohydride to form the intermediate compound, followed by the reaction of the intermediate with o-tolylacetic acid and triethylamine to form the final product. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-8-6-7-11-24(18)28(25(29)17-32-21-9-4-3-5-10-21)16-20-14-19-15-22(31-2)12-13-23(19)27-26(20)30/h3-15H,16-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEHKIDWLXDPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

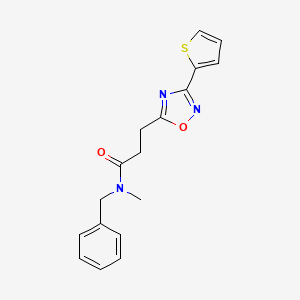
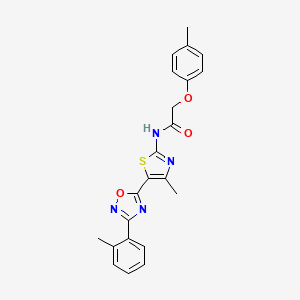

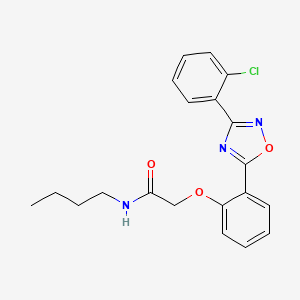
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)

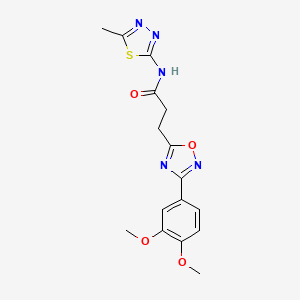
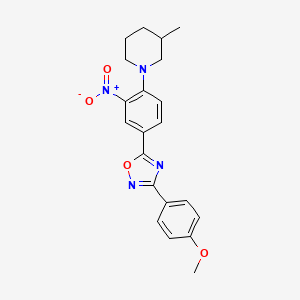
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)

